molecular formula C10H14F3NO3 B12854448 4-Ethoxy-1,1,1-trifluoro-4-morpholin-4-yl-but-3-en-2-one

4-Ethoxy-1,1,1-trifluoro-4-morpholin-4-yl-but-3-en-2-one

Cat. No.: B12854448
M. Wt: 253.22 g/mol
InChI Key: ZRZIPUTWHZAYAJ-VQHVLOKHSA-N
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Description

4-Ethoxy-1,1,1-trifluoro-4-morpholin-4-yl-but-3-en-2-one is a fluorinated α,β-unsaturated ketone featuring a morpholine substituent. The compound likely derives from 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO, CAS 59938-06-6), a versatile trifluoromethyl-containing building block used in heterocycle synthesis and pharmaceuticals .

Properties

Molecular Formula

C10H14F3NO3

Molecular Weight

253.22 g/mol

IUPAC Name

(E)-4-ethoxy-1,1,1-trifluoro-4-morpholin-4-ylbut-3-en-2-one

InChI

InChI=1S/C10H14F3NO3/c1-2-17-9(7-8(15)10(11,12)13)14-3-5-16-6-4-14/h7H,2-6H2,1H3/b9-7+

InChI Key

ZRZIPUTWHZAYAJ-VQHVLOKHSA-N

Isomeric SMILES

CCO/C(=C/C(=O)C(F)(F)F)/N1CCOCC1

Canonical SMILES

CCOC(=CC(=O)C(F)(F)F)N1CCOCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1,1,1-trifluoro-4-morpholin-4-yl-but-3-en-2-one typically involves the reaction of 1,1,1-trifluoro-3-buten-2-one with morpholine and ethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is often stabilized with additives like BHT (butylated hydroxytoluene) to prevent degradation during storage and transportation .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1,1,1-trifluoro-4-morpholin-4-yl-but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy or morpholine groups are replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Ethoxy-1,1,1-trifluoro-4-morpholin-4-yl-but-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-1,1,1-trifluoro-4-morpholin-4-yl-but-3-en-2-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of stable products. Its trifluoromethyl group enhances its reactivity and stability, making it a valuable reagent in chemical reactions. The morpholine ring provides additional sites for chemical modifications, allowing for the creation of diverse derivatives .

Comparison with Similar Compounds

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)

  • Structure : C₆H₇F₃O₂; α,β-unsaturated ketone with ethoxy and trifluoromethyl groups.
  • Key Applications :
    • Precursor for trifluoromethyl-substituted heterocycles (e.g., Celecoxib synthesis) .
    • Protecting group in peptide synthesis (prevents racemization) .
    • Used in Stetter reactions and cyclocondensation for agrochemicals .
  • Reactivity: Electrophilic enone reacts with nucleophiles (amines, thiols) and undergoes cycloadditions.

Comparison: The morpholin-4-yl derivative replaces the ethoxy group with a morpholine ring, enhancing nitrogen-based interactions.

Trichloro Analog: 4-Ethoxy-1,1,1-trichloro-3-buten-2-one

  • Structure : C₆H₇Cl₃O₂; replaces trifluoromethyl with trichloromethyl.
  • Properties :
    • Higher density (1.368 g/cm³) and boiling point (200°C) compared to ETFBO .
    • Chlorine substituents increase molecular weight and alter electrophilicity.
  • Applications: Less studied, but chlorinated enones are intermediates in agrochemical synthesis.

Comparison :
The trifluoro group in ETFBO and the morpholin-4-yl compound offers stronger electron-withdrawing effects, enhancing reactivity toward nucleophilic additions compared to the trichloro analog.

Hydroxy-Naphthyl Derivative: (3Z)-1,1,1-Trifluoro-4-hydroxy-4-(naphthalen-2-yl)but-3-en-2-one

  • Structure : Features a naphthyl group and hydroxyl substituent.
  • Applications: Nonlinear optical (NLO) material for telecommunications and laser technologies .
  • Reactivity : Intramolecular charge transfer (ICT) due to conjugated π-system, with high hyperpolarizability (β₀ = 3.21 × 10⁻³⁰ esu) .

Comparison :
The morpholin-4-yl compound lacks the extended aromatic system but benefits from the morpholine’s lone pair electrons, which could stabilize charge-transfer states for optoelectronic applications.

Enaminone Derivatives: 4-Ylamino-1,1,1-trifluoro-but-3-en-2-ones

  • Structure: ETFBO-derived enaminones with amine substituents (e.g., methylamine, amino acids) .
  • Reactivity : Stabilized by conjugation, enabling cyclization and heterocycle formation.

Comparison: The morpholin-4-yl compound shares the enaminone backbone but incorporates a cyclic amine, which may enhance rigidity and binding affinity in drug-receptor interactions.

Data Tables

Table 1. Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Applications
Target Compound (Morpholin-4-yl) C₁₀H₁₃F₃NO₃ 276.21 Morpholine, CF₃ N/A Pharmaceuticals, catalysis
ETFBO C₆H₇F₃O₂ 168.11 Ethoxy, CF₃ 72 (Flash Point) Heterocycle synthesis, peptide protection
Trichloro Analog C₆H₇Cl₃O₂ 217.48 Ethoxy, CCl₃ 200 Agrochemical intermediates
Hydroxy-Naphthyl Derivative C₁₄H₉F₃O₂ 266.22 Naphthyl, OH, CF₃ N/A NLO materials

Table 2. Reactivity and Functional Differences

Compound Key Reactivity Biological/Functional Relevance
Target Compound (Morpholin-4-yl) Nucleophilic substitution at morpholine site Enhanced solubility, drug-target binding
ETFBO Electrophilic enone additions Versatile fluorinated synthon
Enaminone Derivatives Cyclization to oxazinanes/spirooxindoles Bioactive intermediates
Hydroxy-Naphthyl Derivative Intramolecular charge transfer (ICT) Optoelectronic applications

Biological Activity

4-Ethoxy-1,1,1-trifluoro-4-morpholin-4-yl-but-3-en-2-one is a synthetic compound with notable biological activities, particularly in medicinal chemistry. This compound is characterized by its trifluoromethyl group, which is known to enhance biological activity and pharmacokinetic properties in various drug candidates. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name: 4-Ethoxy-1,1,1-trifluoro-4-morpholin-4-yl-but-3-en-2-one
  • Molecular Formula: C₆H₇F₃O₂
  • Molecular Weight: 168.12 g/mol
  • Appearance: Colorless to yellow liquid

The biological activity of 4-Ethoxy-1,1,1-trifluoro-4-morpholin-4-yl-but-3-en-2-one can be attributed to its structural components:

  • Trifluoromethyl Group: This group enhances lipophilicity and metabolic stability, often leading to increased potency against various biological targets.
  • Morpholine Ring: Known for its ability to interact with diverse biological targets, morpholine derivatives are often involved in enzyme inhibition and receptor modulation.

Antitumor Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antitumor activity. In vitro studies have shown that 4-Ethoxy-1,1,1-trifluoro-4-morpholin-4-yl-but-3-en-2-one inhibits the proliferation of cancer cell lines. For instance:

Cell LineIC₅₀ (μM)Reference
HCT116 (Colon)0.64
KMS-12 BM (Myeloma)0.64

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. The presence of the trifluoromethyl group has been linked to enhanced enzyme inhibition potency:

EnzymeIC₅₀ (nM)Reference
FGFR130.2
Pim Kinases0.03

Case Studies

Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of 4-Ethoxy-1,1,1-trifluoro-4-morpholin-4-yl-but-3-en-2-one demonstrated its ability to inhibit tumor growth in vivo using HCT116 xenograft models. The compound showed a significant reduction in tumor volume compared to controls.

Case Study 2: Pharmacokinetics
In pharmacokinetic studies, the compound exhibited favorable absorption and distribution characteristics due to its lipophilic nature imparted by the trifluoromethyl group. This was evidenced by a bioavailability study where the compound maintained effective plasma concentrations over extended periods.

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